Lithium;butanedioic acid

Descripción general

Descripción

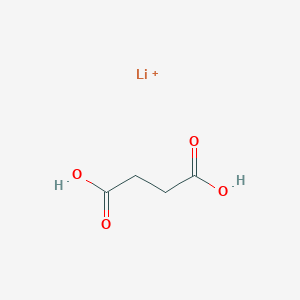

Lithium;butanedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H6LiO4+ and its molecular weight is 125.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Lithium butanedioic acid, also known as lithium succinate, is a compound that combines lithium ions with succinic acid. This compound has garnered interest due to its potential therapeutic applications, particularly in neuroprotection and mood stabilization. The biological activity of lithium butanedioic acid is primarily linked to its effects on cellular signaling pathways, neuroprotection, and its role in psychiatric disorders.

Lithium butanedioic acid exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : Lithium is known to inhibit GSK-3, a key enzyme involved in various cellular processes, including apoptosis and cell proliferation. This inhibition leads to increased levels of β-catenin, promoting neuroprotective gene expression and enhancing neuronal survival .

- Modulation of Inositol Phosphate Metabolism : Lithium reduces the levels of inositol phosphates by inhibiting inositol monophosphatase (IMPase) and inositol polyphosphate 1-phosphatase (IPPase). This depletion affects calcium signaling pathways and may contribute to its neuroprotective effects .

- Antioxidant Properties : Lithium butanedioic acid possesses antioxidant properties that protect cells from oxidative stress. It helps maintain cellular integrity by scavenging free radicals and reducing lipid peroxidation, which is crucial for neuronal health .

Neuroprotective Effects

Research indicates that lithium butanedioic acid has significant neuroprotective effects in various models of neurodegenerative diseases:

- Animal Models : Studies have demonstrated that lithium can protect against excitotoxicity and ischemic damage in animal models. For instance, it has been shown to reduce brain damage following ischemic events by modulating NMDA receptor activity and decreasing calcium influx into neurons .

- Clinical Trials : Lithium's efficacy in treating mood disorders has been well-documented, with ongoing clinical trials exploring its potential for treating conditions such as Alzheimer's disease and Parkinson's disease. These trials focus on lithium's ability to improve cognitive function and reduce behavioral symptoms associated with these disorders .

Case Studies

Several case studies highlight the therapeutic potential of lithium butanedioic acid:

- Bipolar Disorder : In patients with bipolar disorder, lithium has been shown to stabilize mood and reduce the frequency of manic episodes. A study involving long-term lithium treatment reported significant improvements in mood stability and overall functioning .

- Neurodegenerative Diseases : A clinical trial investigating lithium's effects on Alzheimer's patients found that those treated with lithium exhibited slower cognitive decline compared to the placebo group. This suggests that lithium may have protective effects against neurodegeneration .

Table 1: Summary of Biological Activities of Lithium Butanedioic Acid

Table 2: Clinical Findings on Lithium Treatment

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Lithium succinate is primarily recognized for its therapeutic potential in mental health treatments. It is used in topical formulations such as creams and gels, which are applied directly to the skin for localized effects. Research indicates that lithium succinate may have benefits in treating conditions such as bipolar disorder and depression by stabilizing mood and reducing symptoms of mania .

Key Pharmaceutical Uses:

- Topical Treatments: Creams and gels for localized application.

- Mood Stabilization: Utilized in formulations aimed at treating mood disorders.

- Active Pharmaceutical Ingredient: Serves as a precursor in synthesizing other pharmaceutical compounds.

Materials Science

In materials science, lithium butanedioic acid plays a significant role as a building block for synthesizing various polymers and materials. It is utilized in the production of biodegradable plastics, polyurethanes, and other advanced materials that require specific mechanical properties.

Applications in Materials Science:

- Polymer Synthesis: Acts as a monomer for producing biodegradable plastics.

- Coatings and Adhesives: Used in formulating durable coatings and adhesives.

- Composite Materials: Enhances the properties of composite materials through its chemical structure.

Environmental Recovery Processes

Lithium succinate has shown promise in environmental applications, particularly in the recovery of lithium from spent lithium-ion batteries. Research indicates that it can effectively leach lithium along with other metals like cobalt and nickel from battery waste, making it a valuable compound in recycling efforts.

Environmental Applications:

- Metal Recovery: Efficiently leaches lithium from spent lithium-ion batteries.

- Sustainable Practices: Contributes to recycling efforts by recovering valuable metals from waste.

Table 1: Efficiency of Lithium Recovery Using Lithium Butanedioic Acid

| Method | Lithium Recovery (%) | Other Metals Recovered (%) |

|---|---|---|

| Co-precipitation | 96% | Cobalt: 100%, Nickel: 90% |

| Acid Leaching | 99% | Cobalt: 93%, Nickel: 85% |

Case Study 1: Lithium Recovery from Spent Batteries

A recent study demonstrated the effectiveness of lithium butanedioic acid in recovering lithium from spent lithium-ion batteries through a hydrometallurgical process. The study achieved nearly complete recovery rates under optimized conditions, highlighting the compound's utility in recycling technologies .

Case Study 2: Biodegradable Plastics

Another investigation focused on the synthesis of biodegradable plastics using lithium butanedioic acid as a monomer. The resulting materials exhibited favorable mechanical properties while being environmentally friendly, showcasing the compound's versatility in green chemistry applications .

Propiedades

IUPAC Name |

lithium;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Li/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNUMILKBSMSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6LiO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905106 | |

| Record name | Lithium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16090-09-8 | |

| Record name | Lithium succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.